Chondroitin Sulfate

Description

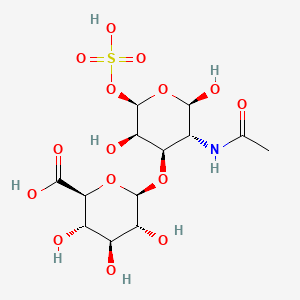

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKPYJOVDUMHGS-OSRGNVMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9007-28-7 (Parent) | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601017238 | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0 | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 6-(hydrogen sulfate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

190-194ºC | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Chondroitin Sulfate Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chondroitin (B13769445) sulfate (B86663) (CS) biosynthesis pathway in mammals. It details the enzymatic steps, subcellular localization, and regulatory mechanisms involved in the synthesis of these vital complex carbohydrates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in studying the roles of chondroitin sulfate proteoglycans (CSPGs) in health and disease.

Introduction to this compound Proteoglycans

This compound proteoglycans (CSPGs) are a major class of macromolecules found on the cell surface and in the extracellular matrix of virtually all animal tissues[1][2]. They consist of a core protein to which one or more this compound glycosaminoglycan (GAG) chains are covalently attached[1][2]. These GAG chains are long, unbranched polysaccharides composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA)[1][3]. The structural diversity of CS chains, arising from variations in chain length and sulfation patterns, dictates their wide range of biological functions, including roles in cell adhesion, migration, signaling, and tissue morphogenesis[1][2][3]. Given their involvement in numerous physiological and pathological processes, the enzymes of the CS biosynthesis pathway represent potential therapeutic targets[2].

The Core Machinery of this compound Biosynthesis

The biosynthesis of this compound is a complex, multi-step process that occurs primarily in the Golgi apparatus, with the initial steps of core protein synthesis and modification taking place in the endoplasmic reticulum (ER)[4]. The process can be broadly divided into three main stages: initiation, elongation, and sulfation.

Initiation: The Linkage Region Synthesis

The synthesis of a CS chain is initiated by the formation of a common tetrasaccharide linker region attached to a specific serine residue on the core protein. This linker has the structure GlcA-Gal-Gal-Xyl-Ser[5][6].

The assembly of this linkage region is a sequential process catalyzed by a series of distinct glycosyltransferases:

-

Xylosyltransferase (XT) : The process begins in the endoplasmic reticulum with the transfer of xylose from UDP-xylose to a serine residue on the core protein[4]. Two isoforms, XT-I and XT-II, encoded by the XYLT1 and XYLT2 genes, respectively, catalyze this initial step.

-

Galactosyltransferase I (GalT-I or B4GALT7) : A galactose residue is added to the xylose from UDP-galactose. This reaction occurs in the cis-Golgi.

-

Galactosyltransferase II (GalT-II or B3GALT6) : A second galactose residue is transferred to the first galactose, also in the Golgi apparatus[1][7].

-

Glucuronosyltransferase I (GlcAT-I or B3GAT3) : The linkage tetrasaccharide is completed by the addition of a glucuronic acid residue to the second galactose from UDP-GlcA in the medial/trans-Golgi[1][4].

Elongation: Polymerization of the Disaccharide Chain

Following the synthesis of the linkage region, the chondroitin polysaccharide chain is elongated by the alternating addition of GalNAc and GlcA residues. This process is catalyzed by a group of enzymes with chondroitin synthase activity, which possess both β1,4-N-acetylgalactosaminyltransferase (GalNAcT-II) and β1,3-glucuronosyltransferase (GlcAT-II) activities[5].

Key enzymes involved in elongation include:

-

This compound N-acetylgalactosaminyltransferases (CSGalNAcT-1 and -2) : CSGalNAcT-1 is primarily involved in the transfer of the first GalNAc residue to the linkage tetrasaccharide, thereby committing the chain to CS biosynthesis[4]. Both CSGalNAcT-1 and -2 can participate in the elongation process.

-

Chondroitin Synthases (CHSY1, CHSY2/CSS2, and CHSY3) : These are bifunctional enzymes that catalyze the addition of both GalNAc and GlcA to the growing chain[1][5].

-

Chondroitin Polymerizing Factor (CHPF) : This protein forms a complex with chondroitin synthases to enhance their polymerase activity[5].

The concerted action of these enzymes in the Golgi apparatus results in the formation of a long polysaccharide chain.

Modification: Sulfation and Epimerization

As the chondroitin chain is being synthesized, it undergoes modification by sulfation, which is critical for its biological activity. This process is catalyzed by a family of sulfotransferases that transfer a sulfate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the GalNAc and GlcA residues[1].

The major sulfation patterns include:

-

4-O-sulfation of GalNAc , producing this compound A (CS-A), catalyzed by chondroitin 4-O-sulfotransferases (C4STs), such as CHST11 and CHST12.

-

6-O-sulfation of GalNAc , producing this compound C (CS-C), catalyzed by chondroitin 6-O-sulfotransferases (C6STs), such as CHST3[1].

-

2-O-sulfation of GlcA , catalyzed by uronyl 2-O-sulfotransferase (UST).

-

Dermatan Sulfate Formation : A portion of the GlcA residues can be epimerized to iduronic acid (IdoA) by dermatan sulfate epimerases (DS-epi1 and DS-epi2), forming dermatan sulfate (DS), also known as this compound B[1]. IdoA residues can also be sulfated.

The specific pattern of sulfation creates a "sulfation code" that determines the binding of CS chains to a wide array of proteins, including growth factors, cytokines, and cell adhesion molecules, thereby modulating their activities[3].

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available kinetic parameters for some of the key enzymes in the this compound biosynthesis pathway. It is important to note that kinetic data can vary depending on the specific substrates, enzyme source, and assay conditions used.

| Enzyme | Gene | Substrate(s) | Km | Vmax | Reference(s) |

| Initiation | |||||

| Xylosyltransferase I (XT-I) | XYLT1 | UDP-Xylose | 19 µM | - | [8] |

| Smith-degraded proteoglycan | 45 µM (serine basis) | - | [8] | ||

| Galactosyltransferase I (GalT-I) | B4GALT7 | UDP-Galactose, Xyloside acceptor | Not specified | Not specified | [9] |

| Galactosyltransferase II (GalT-II) | B3GALT6 | UDP-Galactose, Gal-Xyl acceptor | Not specified | Not specified | [7] |

| Glucuronosyltransferase I (GlcAT-I) | B3GAT3 | UDP-GlcA, Gal-Gal-Xyl acceptor | Not specified | Not specified | [6] |

| Elongation & Sulfation | |||||

| CS N-acetylgalactosaminyltransferase-1 | CSGALNACT1 | Unsulphated trisaccharide | 1.0 mM | 0.08 nmol/min/µg | [10] |

| 4-O-sulfated trisaccharide | 0.28 mM | 0.08 nmol/min/µg | [10] | ||

| 6-O-sulfated trisaccharide | 0.63 mM | 0.08 nmol/min/µg | [10] | ||

| Chondroitin 4-O-sulfotransferase (C4ST) | CHST11 | Chondroitin, PAPS | Not specified | Not specified | [1] |

| Chondroitin 6-O-sulfotransferase (C6ST) | CHST3 | Chondroitin, PAPS | Not specified | Not specified | [1] |

Experimental Protocols

A variety of experimental techniques are employed to study the this compound biosynthesis pathway. Below are outlines of key methodologies.

Xylosyltransferase Activity Assay

This assay measures the activity of the initial enzyme in the CS biosynthesis pathway.

Principle: The assay quantifies the transfer of radiolabeled xylose from UDP-[¹⁴C]Xylose to a synthetic peptide acceptor that mimics the xylosylation site of a proteoglycan core protein.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture includes the enzyme source (e.g., cell lysate or purified enzyme), a buffer (e.g., MES buffer, pH 6.5), divalent cations (MnCl₂ and MgCl₂), the acceptor peptide, and UDP-[¹⁴C]Xylose.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-16 hours).

-

Separation of Product: The radiolabeled peptide product is separated from the unreacted UDP-[¹⁴C]Xylose. This can be achieved by:

-

Gel Filtration Chromatography: Using a column such as Superdex peptide to separate the larger peptide product from the smaller nucleotide sugar.

-

Chip-Column Assay: A rapid method where the reaction mixture is applied to a small ion-exchange column that retains the negatively charged UDP-[¹⁴C]Xylose while the peptide product is washed through.

-

-

Quantification: The radioactivity of the collected product fractions is measured using a scintillation counter. The enzyme activity is then calculated based on the amount of incorporated radioactivity.

This compound Disaccharide Analysis by HPLC

This method is used to determine the composition of CS chains, particularly the sulfation patterns.

Principle: CS chains are enzymatically digested into their constituent disaccharides. These disaccharides are then fluorescently labeled and separated by high-performance liquid chromatography (HPLC) for quantification.

Methodology:

-

Enzymatic Digestion: Purified CSPGs or tissue extracts are digested with chondroitinase ABC, which cleaves the CS chains into unsaturated disaccharides.

-

Fluorescent Labeling: The resulting disaccharides are labeled with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), through reductive amination.

-

HPLC Separation: The labeled disaccharides are separated by reverse-phase HPLC using a C18 column and a gradient elution.

-

Detection and Quantification: The separated disaccharides are detected by a fluorescence detector. The amount of each disaccharide is quantified by comparing the peak areas to those of known standards.

Metabolic Labeling with [³⁵S]Sulfate

This technique allows for the in vivo or in situ study of CS biosynthesis and sulfation.

Principle: Cells or tissues are incubated with medium containing [³⁵S]sulfate. The radiolabeled sulfate is incorporated into newly synthesized CS chains.

Methodology:

-

Labeling: Cells or tissue explants are cultured in a medium containing [³⁵S]sulfate for a specific period.

-

Isolation of CSPGs: Labeled CSPGs are extracted from the cells or the culture medium.

-

Analysis: The radiolabeled CSPGs can be analyzed by various methods, such as SDS-PAGE followed by autoradiography, to determine the size and amount of newly synthesized molecules. The labeled CS chains can also be isolated and subjected to disaccharide analysis to study the sulfation patterns.

Regulation of this compound Biosynthesis and Signaling

The biosynthesis of this compound is a tightly regulated process. The expression levels of the biosynthetic enzymes can be modulated by various growth factors and cytokines. For example, transforming growth factor-beta (TGF-β) and bone morphogenetic proteins (BMPs) have been shown to influence the expression of several chondroitin sulfotransferases[1].

The sulfation patterns of CS chains play a crucial role in their interaction with signaling molecules. For instance, specific sulfation motifs are required for the binding of CS to growth factors such as fibroblast growth factors (FGFs) and hepatocyte growth factor (HGF), thereby modulating their signaling activities[3]. The intricate interplay between the biosynthetic machinery and the extracellular signaling environment highlights the importance of understanding this pathway in the context of both normal physiology and disease.

Conclusion

The biosynthesis of this compound is a highly complex and regulated process that is essential for the proper function of numerous tissues and organs. A thorough understanding of this pathway, from the initial transfer of xylose to the intricate patterns of sulfation, is crucial for elucidating the diverse roles of CSPGs in health and disease. The methodologies outlined in this guide provide a foundation for researchers to investigate the intricacies of CS biosynthesis and to explore the potential of targeting this pathway for therapeutic intervention in a range of pathological conditions, including cancer, neurodegenerative diseases, and osteoarthritis. Further research into the quantitative kinetics of the biosynthetic enzymes and the precise regulatory networks will undoubtedly open new avenues for drug discovery and development.

References

- 1. Frontiers | Roles of this compound Proteoglycans as Regulators of Skeletal Development [frontiersin.org]

- 2. Biosynthesis and function of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chondroitin sulfates and their binding molecules in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of chondroitin/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: hsa00532 [genome.jp]

- 6. Frontiers | An Overview of in vivo Functions of this compound and Dermatan Sulfate Revealed by Their Deficient Mice [frontiersin.org]

- 7. Biosynthesis and function of this compound. | Semantic Scholar [semanticscholar.org]

- 8. Biosynthesis of Natural and Hyperelongated this compound Glycosaminoglycans: New Insights into an Elusive Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Review of this compound’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Tissue: A Technical Guide to the Role of Chondroitin Sulfate in Extracellular Matrix Organization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chondroitin (B13769445) sulfate (B86663) (CS), a major glycosaminoglycan component of the extracellular matrix (ECM), plays a pivotal role in the structural organization and regulation of tissues. Far from being a passive structural element, CS actively participates in a complex network of molecular interactions that govern cell behavior and tissue homeostasis. Through its variable sulfation patterns, CS engages with a diverse repertoire of proteins, including collagens, fibronectin, and a host of growth factors and cytokines. These interactions are fundamental to the assembly and integrity of the ECM, and they modulate critical signaling pathways that control cell proliferation, differentiation, migration, and survival. Dysregulation of CS expression and structure is implicated in a range of pathologies, from osteoarthritis and cancer to fibrosis and neurological disorders, highlighting its significance as a therapeutic target. This technical guide provides an in-depth exploration of the multifaceted role of chondroitin sulfate in ECM organization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

This compound: Structure and Diversity

This compound is a linear polysaccharide composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). The structural and functional diversity of CS arises from the specific sulfation patterns on the GalNAc and GlcA residues, catalyzed by a series of sulfotransferases. The most common sulfation patterns include:

-

Chondroitin-4-sulfate (CS-A): Sulfation at the C4 position of GalNAc.

-

Chondroitin-6-sulfate (CS-C): Sulfation at the C6 position of GalNAc.

-

Chondroitin-4,6-disulfate (CS-E): Sulfation at both the C4 and C6 positions of GalNAc.

-

Dermatan Sulfate (CS-B): Characterized by the epimerization of GlcA to iduronic acid (IdoA).[1]

These sulfation motifs create unique binding sites for various proteins, thereby dictating the biological function of the CS chain.[1] CS chains are typically attached to a core protein to form this compound proteoglycans (CSPGs), which are major components of the ECM in virtually all tissues.[2][3]

Interactions with Extracellular Matrix Components

The organization of the ECM is heavily reliant on the intricate interactions between its constituent macromolecules. This compound plays a crucial role in this process by binding to key structural proteins, primarily collagen and fibronectin.

Interaction with Collagen

This compound proteoglycans interact with various types of collagen, influencing fibril formation and matrix stability.[4][5] This interaction is largely electrostatic, involving the negatively charged sulfate groups of CS and positively charged amino acid residues (like lysine) on the collagen molecule.[6] The affinity and specificity of this interaction are dependent on both the type of collagen and the sulfation pattern of the CS chain.[2] For instance, fibrils of both collagen types I and II bind a higher mass of chondroitin-6-sulfate (CS-C) than chondroitin-4-sulfate (CS-A).[2] Furthermore, the clustering of CS chains on a proteoglycan core protein significantly enhances the binding affinity to collagen compared to single CS chains.[6]

Interaction with Fibronectin

Fibronectin, a key adhesive glycoprotein (B1211001) in the ECM, also interacts with this compound.[5][7] This interaction is important for cell adhesion and the overall morphology of the ECM.[5] The binding of CS to fibronectin has been localized to the heparin-binding domains of fibronectin, specifically involving repeats III13 and III14.[5] Similar to collagen, the interaction is influenced by the molecular context and the presence of the core protein.[5]

Modulation of Cellular Signaling Pathways

This compound proteoglycans are not merely structural scaffolds; they are dynamic signaling molecules that regulate a multitude of cellular processes by binding to and modulating the activity of growth factors, cytokines, and their receptors.[8] The specific sulfation patterns of CS chains determine their binding affinity and specificity for these signaling molecules.[8]

Data Presentation: Quantitative Analysis of this compound Interactions

The following table summarizes the binding affinities of various this compound isoforms with key ECM proteins and growth factors, as determined by Surface Plasmon Resonance (SPR).

| Interacting Partner | This compound Isoform | Dissociation Constant (Kd) | Reference |

| Growth Factors | |||

| Fibroblast Growth Factor-2 (FGF-2) | Various semi-synthetic CS | Two-step binding: Kd1 ~1.31 µM to 130 µM; Kd2 ~1.8 nM to 3.88 µM | [9] |

| Fibroblast Growth Factor-16 (FGF-16) | This compound E (CS-E) | ~47.2 nM | [10] |

| Fibroblast Growth Factor-18 (FGF-18) | This compound E (CS-E) | ~8.9 nM | [10] |

| Heparin-binding EGF-like growth factor (HB-EGF) | This compound E (CS-E) | ~16 nM | [10] |

| Cell Adhesion Molecules | |||

| Contactin-1 | This compound E (CS-E) | ~1.4 µM | [10] |

| Other ECM Proteins | |||

| Opticin | Chondroitin-4-Sulfate (CS-A) | Binding observed, Kd not specified | [11] |

| Opticin | Dermatan Sulfate (CS-B) | Binding observed, Kd not specified | [11] |

FGF Signaling Pathway

Chondroitin sulfates act as co-receptors for Fibroblast Growth Factors (FGFs), potentiating their binding to FGF receptors (FGFRs) and subsequent downstream signaling.[12][13] This interaction is crucial for processes like cell proliferation and differentiation. The specific sulfation pattern of CS can determine the binding affinity for different FGFs.[10]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is critical for development and tissue homeostasis. This compound can modulate this pathway, with different sulfation patterns having opposing effects. For instance, this compound E (CS-E) has been shown to inhibit Wnt3a signaling by negatively regulating the phosphorylation of the LRP6 co-receptor.[14] Conversely, other changes in CS sulfation can lead to the activation of Wnt signaling.[8]

Rho/ROCK Signaling Pathway

In the central nervous system, CSPGs are known to be potent inhibitors of axon regeneration after injury. This inhibitory effect is mediated through the activation of the RhoA/ROCK signaling pathway.[3][15] CSPGs bind to receptors such as Leukocyte common antigen-related phosphatase (LAR) and Receptor protein tyrosine phosphatase sigma (RPTPσ), leading to the activation of the small GTPase RhoA and its downstream effector ROCK, which in turn promotes cytoskeletal collapse and growth cone retraction.[15][16]

Akt/NF-κB Signaling Pathway

This compound has also been shown to modulate inflammatory responses through the Akt/NF-κB signaling pathway.[17] In certain contexts, such as in chondrocytes stimulated with pro-inflammatory cytokines, CS can inhibit the phosphorylation of Akt and subsequently block the nuclear translocation of NF-κB, a key transcription factor for inflammatory genes.[18] This anti-inflammatory effect is one of the proposed mechanisms for the therapeutic benefits of CS in osteoarthritis.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in ECM organization.

Affinity Chromatography for CS-Binding Proteins

This protocol describes the purification of proteins that bind to this compound using affinity chromatography.

Materials:

-

Affinity column with an appropriate resin (e.g., CNBr-activated Sepharose)

-

This compound (specific isoform of interest)

-

Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0)

-

Wash buffer A (e.g., 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0)

-

Wash buffer B (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

-

Binding/Wash Buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4)

-

Elution Buffer (e.g., Binding/Wash Buffer with a high salt concentration, such as 1-2 M NaCl, or a low pH buffer, such as 0.1 M glycine-HCl, pH 2.5)

-

Neutralization Buffer (if using low pH elution, e.g., 1 M Tris-HCl, pH 9.0)

-

Protein sample (cell lysate or purified protein mixture)

Procedure:

-

Immobilization of this compound:

-

Swell and wash the resin according to the manufacturer's instructions.

-

Dissolve this compound in coupling buffer.

-

Mix the CS solution with the resin and incubate with gentle agitation (e.g., overnight at 4°C or for 2-4 hours at room temperature).

-

Wash the resin to remove unbound CS.

-

Block any remaining active groups on the resin by incubating with blocking buffer.

-

Wash the resin with alternating cycles of Wash Buffer A and Wash Buffer B to remove excess blocking agent and non-covalently bound ligands.

-

-

Sample Application and Binding:

-

Washing:

-

Wash the column with several column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[20]

-

Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound proteins using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing salt concentration.[20]

-

Collect fractions and immediately neutralize if using a low pH elution buffer.

-

-

Analysis:

-

Analyze the eluted fractions for the presence of the protein of interest using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

-

3D Chondrocyte Culture for ECM Organization Analysis

This protocol describes a method for culturing chondrocytes in a 3D hydrogel scaffold to study ECM organization and the role of this compound.

Materials:

-

Primary chondrocytes or a chondrocyte cell line

-

Culture medium (e.g., DMEM/F12 supplemented with FBS, L-glutamine, penicillin/streptomycin, and ascorbic acid)

-

Hydrogel solution (e.g., collagen type I, agarose, or a blend)

-

This compound (for supplementation studies)

-

Culture plates or inserts for 3D culture

-

Fixative (e.g., 4% paraformaldehyde)

-

Embedding medium (e.g., paraffin (B1166041) or OCT)

-

Histological stains (e.g., Safranin O for proteoglycans, Picrosirius Red for collagen)

-

Antibodies for immunofluorescence (e.g., anti-collagen type II, anti-aggrecan)

Procedure:

-

Cell Preparation:

-

Isolate primary chondrocytes from cartilage tissue by enzymatic digestion or use a commercially available chondrocyte cell line.

-

Expand the cells in monolayer culture to obtain a sufficient number.

-

-

Hydrogel Encapsulation:

-

Prepare the hydrogel solution according to the manufacturer's instructions, keeping it on ice to prevent premature gelation.

-

Trypsinize and count the chondrocytes. Resuspend the cell pellet in a small volume of culture medium.

-

Mix the cell suspension with the hydrogel solution to achieve the desired cell density (e.g., 1-10 x 10⁶ cells/mL).

-

Pipette the cell-hydrogel mixture into culture plates or inserts.

-

Induce gelation by placing the culture at 37°C for 30-60 minutes.[23]

-

-

3D Culture:

-

Add culture medium to the solidified hydrogel constructs.

-

For supplementation studies, add this compound to the culture medium at the desired concentration.

-

Culture the constructs for several weeks (e.g., 2-4 weeks), changing the medium every 2-3 days.[24]

-

-

Analysis of ECM Organization:

-

Histology:

-

Fix the hydrogel constructs in 4% paraformaldehyde.

-

Dehydrate and embed the constructs in paraffin or embed in OCT for cryosectioning.

-

Section the constructs and stain with Safranin O to visualize proteoglycan distribution and Picrosirius Red for collagen fiber organization.[12]

-

-

Immunofluorescence:

-

Section the constructs as for histology.

-

Perform immunofluorescence staining with antibodies against key ECM components like collagen type II and aggrecan to visualize their spatial organization.

-

-

Biochemical Analysis:

-

Digest the hydrogel constructs with papain to release glycosaminoglycans (GAGs) and collagen.

-

Quantify the total GAG content using the DMMB assay and the collagen content using the hydroxyproline (B1673980) assay.

-

-

Gene Expression Analysis:

-

Extract RNA from the constructs and perform RT-qPCR to analyze the expression of genes encoding ECM proteins (e.g., COL2A1, ACAN) and CS-related enzymes.

-

-

Conclusion

This compound is a dynamic and essential regulator of extracellular matrix organization. Its structural heterogeneity, arising from distinct sulfation patterns, allows for a wide range of specific interactions with ECM proteins and signaling molecules. These interactions are fundamental to the assembly and maintenance of tissue architecture and the control of cellular behavior. A deeper understanding of the structure-function relationships of this compound will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of diseases characterized by aberrant ECM remodeling. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the complexities of this compound biology and its profound impact on health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions of collagen types I and II with chondroitin sulfates A-C and their effect on osteoblast adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Chondroitin sulphate inhibits NF-κB activity induced by interaction of pathogenic and damage associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions between fibronectin and this compound are modulated by molecular context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Rho/ROCK pathway mediates neurite growth-inhibitory activity associated with the this compound proteoglycans of the CNS glial scar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Lrp6 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. diva-portal.org [diva-portal.org]

- 13. Incorporation of a Collagen-Binding this compound Molecule to a Collagen Type I and II Blend Hydrogel for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tyrosine phosphorylation of LRP6 by Src and Fer inhibits Wnt/β‐catenin signalling | EMBO Reports [link.springer.com]

- 16. This compound Proteoglycans Negatively Modulate Spinal Cord Neural Precursor Cells by Signaling Through LAR and RPTPσ and Modulation of the Rho/ROCK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] this compound Proteoglycans Negatively Modulate Spinal Cord Neural Precursor Cells by Signaling Through LAR and RPTPσ and Modulation of the Rho/ROCK Pathway | Semantic Scholar [semanticscholar.org]

- 18. This compound inhibits the nuclear translocation of nuclear factor-kappaB in interleukin-1beta-stimulated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modulation of inflammation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. conductscience.com [conductscience.com]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules [sigmaaldrich.com]

- 23. 3D Hydrogel Scaffolds for Articular Chondrocyte Culture and Cartilage Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. JMIR Research Protocols - Efficient Generation of Chondrocytes From Bone Marrow–Derived Mesenchymal Stem Cells in a 3D Culture System: Protocol for a Practical Model for Assessing Anti-Inflammatory Therapies [researchprotocols.org]

The Structural Kaleidoscope: A Technical Guide to the Species-Specific Diversity of Chondroitin Sulfate

For Immediate Release

This technical guide provides an in-depth exploration of the structural diversity of chondroitin (B13769445) sulfate (B86663) (CS) across various species. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical differences in CS and the profound implications for its biological function and therapeutic potential. The structural heterogeneity of CS, primarily dictated by its sulfation pattern and chain length, is a critical determinant of its physiological and pharmacological activities.

Introduction to Chondroitin Sulfate

This compound is a sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[1] It is a vital component of the extracellular matrix in many connective tissues, including cartilage, bone, skin, ligaments, and tendons, where it contributes to the tissues' structural integrity and resilience.[2] The biological functions of CS are intricately linked to its structural diversity, which varies significantly depending on the species and tissue of origin.[3][4] This diversity, often referred to as the "sulfation code," influences interactions with a multitude of proteins, thereby modulating critical cellular signaling pathways.[5]

Species-Specific Structural Diversity of this compound

The structural variations in CS are most pronounced in the sulfation patterns of the disaccharide units and the overall molecular weight of the polysaccharide chain. These differences are systematically summarized below.

Disaccharide Composition

The sulfation of the GalNAc and GlcA residues is the primary source of CS structural diversity. The most common sulfated forms are chondroitin-4-sulfate (CS-A) and chondroitin-6-sulfate (CS-C).[2] Other, more complex sulfation patterns include di- and tri-sulfated disaccharides such as chondroitin-2,6-disulfate (CS-D) and chondroitin-4,6-disulfate (CS-E).[4] The relative abundance of these sulfated disaccharides is highly dependent on the species.

| Species/Source | Non-sulfated (ΔDi-0S) (%) | 4-sulfated (ΔDi-4S/CS-A) (%) | 6-sulfated (ΔDi-6S/CS-C) (%) | Disulfated (e.g., ΔDi-2,6S, ΔDi-4,6S) (%) | Reference |

| Bovine Trachea | ~7 | ~38 | ~55 | Low | [6] |

| Porcine Trachea | Variable | High | Low | Low | [3] |

| Chicken Cartilage | Variable | High (72) | Low (higher than bovine) | 0 | [3] |

| Shark Cartilage | Low | Low (higher than skate) | High (50) | High (18) | [3] |

| Skate Cartilage | Variable | Low | High (39) | High (15) | [3] |

| Sturgeon Bone | ~7 | ~38 | ~55 | Low | [6] |

| Squid Skin | Variable | Significant | Low | Appreciable di- and tri-sulfated | [7] |

| Tilapia | Variable | 59.6 | Variable | Variable | [8] |

Note: The values presented are approximate and can vary based on the specific tissue, age of the animal, and extraction/analysis methods used.

Molecular Weight

The molecular weight of CS is another key structural parameter that differs across species. Marine species, in particular, tend to have CS with a higher molecular weight compared to terrestrial animals.[3]

| Species/Source | Average Molecular Weight (kDa) | Reference |

| Bovine | 14–26 | [3] |

| Porcine | 14–26 | [3] |

| Chicken | 14–26 | [3] |

| Shark | 50–70 | [3][9] |

| Skate | 50–70 | [3] |

| Sturgeon | 20–27 | [2] |

| Tuna (Skipjack) | 11.0 | [10] |

| Tuna (Yellowfin) | 7.7 | [10] |

Experimental Protocols for Structural Analysis

The characterization of CS structural diversity relies on a series of well-established experimental techniques. Detailed methodologies for the key experiments are provided below.

Enzymatic Digestion of this compound with Chondroitinase ABC

Objective: To depolymerize CS chains into their constituent disaccharides for subsequent analysis.

Principle: Chondroitinase ABC is an enzyme that cleaves the β-1,4-glycosidic linkages between GalNAc and GlcA residues in the CS chain through a β-elimination reaction. This process generates unsaturated disaccharides with a double bond at the non-reducing end, which can be detected by UV spectroscopy at 232 nm.[3][11]

Protocol:

-

Sample Preparation: Dissolve the purified CS sample in a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.[12] The concentration of the CS solution should be optimized based on the sensitivity of the subsequent analytical method.

-

Enzyme Preparation: Reconstitute lyophilized chondroitinase ABC from Proteus vulgaris in a buffer containing a stabilizing agent, such as 0.01% bovine serum albumin (BSA), to achieve a desired activity (e.g., 0.1-0.2 U/mL).[12][13]

-

Digestion Reaction:

-

Reaction Termination: Inactivate the enzyme by heating the reaction mixture at 100°C for 5-10 minutes.[15]

-

Sample Clarification: Centrifuge the digested sample to pellet any precipitate. The supernatant containing the unsaturated disaccharides is then collected for analysis.

-

Filtration: Filter the supernatant through a 0.22 or 0.45 µm membrane filter prior to HPLC analysis to remove any particulate matter.[12][15]

Disaccharide Analysis by Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)

Objective: To separate and quantify the different sulfated disaccharides produced by chondroitinase digestion.

Principle: SAX-HPLC separates molecules based on their net negative charge. The highly sulfated CS disaccharides bind to the positively charged stationary phase of the column. A salt gradient is then used to elute the disaccharides, with more highly charged (i.e., more sulfated) disaccharides eluting at higher salt concentrations.[16]

Protocol:

-

Instrumentation: Use an HPLC system equipped with a UV detector set to 232 nm.[12]

-

Column: A strong anion-exchange column (e.g., quaternary ammonium-modified silica, 250 mm × 4.6 mm, 5 µm particle size) is typically used.[12]

-

Mobile Phases:

-

Mobile Phase A: A low salt concentration buffer (e.g., 5 mM sodium dihydrogen phosphate, pH 3.0).

-

Mobile Phase B: A high salt concentration buffer (e.g., 1.0 M lithium perchlorate (B79767) containing 5 mM sodium dihydrogen phosphate, pH 6.0).

-

-

Gradient Elution:

-

Equilibrate the column with Mobile Phase A.

-

Inject the filtered, digested CS sample.

-

Apply a linear gradient of increasing Mobile Phase B concentration to elute the bound disaccharides. A typical gradient might be from 15% to 70% Mobile Phase B over 30-40 minutes.

-

The flow rate is typically maintained at 1.0 mL/min.[12]

-

-

Data Analysis:

-

Identify the disaccharide peaks by comparing their retention times to those of known standards (ΔDi-0S, ΔDi-4S, ΔDi-6S, etc.).

-

Quantify the amount of each disaccharide by integrating the area under the corresponding peak. The relative percentage of each disaccharide is then calculated.

-

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the CS polymer, including the anomeric configurations, glycosidic linkages, and sulfation positions.

Principle: 1H and 13C NMR spectroscopy provide information on the chemical environment of each proton and carbon atom in the CS molecule. The chemical shifts and coupling constants are sensitive to the local structure, allowing for the identification of different monosaccharide residues and their modifications.[17][18]

Protocol:

-

Sample Preparation:

-

Dissolve approximately 2-5 mg of the purified CS sample in high-purity deuterium (B1214612) oxide (D2O).[5]

-

Lyophilize the sample to remove any residual H2O. Repeat this dissolution and lyophilization step at least twice to ensure complete exchange of labile protons with deuterium.

-

Finally, dissolve the sample in D2O for NMR analysis.

-

-

NMR Instrumentation:

-

Acquire NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a suitable probe.

-

-

1H NMR Spectroscopy:

-

Acquire a one-dimensional 1H NMR spectrum. Key signals include the anomeric protons of GlcA and GalNAc, and the methyl protons of the N-acetyl group of GalNAc.[17]

-

-

13C NMR Spectroscopy:

-

Acquire a one-dimensional 13C NMR spectrum. This provides information on the carbon skeleton of the disaccharide units. The chemical shifts of the carbons are sensitive to the sulfation pattern.[18]

-

-

Two-Dimensional (2D) NMR Spectroscopy:

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to assign all the resonances in the spectra.

-

-

Data Analysis:

-

Process and analyze the NMR spectra using appropriate software.

-

Compare the observed chemical shifts and coupling constants with published data for known CS structures to determine the disaccharide composition, sulfation patterns, and glycosidic linkages.

-

Signaling Pathways and Experimental Workflows

The structural diversity of CS has a direct impact on its ability to modulate cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by CS and a typical experimental workflow for CS structural analysis.

This compound Modulation of Akt/NF-κB and β-Catenin Signaling Pathways

This compound has been shown to influence key signaling pathways involved in chondrocyte proliferation, survival, and inflammation. The Akt/NF-κB pathway is a critical regulator of inflammatory responses, while the β-catenin pathway is involved in chondrocyte differentiation and maturation.

Caption: CS modulation of Akt/NF-κB and β-catenin pathways.

Experimental Workflow for this compound Structural Characterization

The structural elucidation of CS from a biological source follows a systematic workflow, from extraction and purification to detailed chemical analysis.

Caption: Workflow for CS structural characterization.

Conclusion

The structural diversity of this compound across different species is a testament to the complexity and specificity of glycosaminoglycan biology. The variations in sulfation patterns and molecular weight are not random but are instead fine-tuned to dictate the biological activity of CS within a given physiological context. For researchers and professionals in drug development, a thorough understanding of this structural diversity is paramount. The ability to source or synthesize CS with specific structural characteristics holds immense promise for the development of more effective and targeted therapies for a range of conditions, most notably osteoarthritis. The detailed experimental protocols and workflow provided in this guide serve as a valuable resource for the accurate and comprehensive characterization of this compound from any biological source.

References

- 1. Quantitative determination of this compound with various molecular weights in raw materials by pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Enhances Proliferation and Migration via Inducing β-Catenin and Intracellular ROS as Well as Suppressing Metalloproteinases through Akt/NF-ϰB Pathway Inhibition in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity of Chondroitinase ABC I based on analyses of biochemical reactions and crystal structures in complex with disaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Characterization and Glycosaminoglycan Impurities Analysis of this compound from Chinese Sturgeon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the key roles of this compound proteoglycans in cancer biology : Cell signaling regulated by chondroitin sulfates in a structure-specific manner and how it relates to cancer [glycoforum.gr.jp]

- 6. Structural characterization of this compound from sturgeon bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two squid skin proteoglycans each containing chondroitin sulfates with different sulfation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound from fish waste exhibits strong intracellular antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marine this compound of defined molecular weight by enzymatic depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Quantitative analysis of this compound disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. A Review of this compound’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Chondroitin/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A 13C-N.M.R. spectral study of chondroitin sulfates A, B, and C: evidence of heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of chondroitin sulfate in cartilage homeostasis

Chondroitin (B13769445) Sulfate (B86663): Mechanisms of Action in Cartilage Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chondroitin Sulfate (CS) is a vital glycosaminoglycan and a major structural component of the cartilage extracellular matrix (ECM).[1] Administered as a symptomatic slow-acting drug for osteoarthritis (SYSADOA), its therapeutic efficacy is attributed to a multifaceted mechanism of action that extends beyond its structural role.[2][3] This document provides an in-depth analysis of the molecular mechanisms through which this compound contributes to cartilage homeostasis. It details its anti-inflammatory, anti-catabolic, anabolic, and anti-apoptotic effects on chondrocytes, the resident cells of cartilage. Key signaling pathways, including NF-κB and MAPK, are examined, supported by quantitative data, detailed experimental protocols, and schematic diagrams to offer a comprehensive resource for scientific and drug development professionals.

Core Mechanisms of Action in Cartilage Homeostasis

This compound's role in maintaining cartilage health is multifaceted, involving a complex interplay of anti-inflammatory, anabolic, and anti-catabolic activities. These actions collectively help to slow the progression of cartilage degradation and may stimulate repair processes.[4]

Anti-Inflammatory Effects

A primary mechanism of CS is its potent anti-inflammatory activity.[5] In the osteoarthritic joint, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) trigger a cascade of destructive processes.[6] CS counteracts these effects primarily by inhibiting the nuclear translocation of Nuclear Factor-kappaB (NF-κB), a pivotal transcription factor in the inflammatory response.[5][7][8] By preventing NF-κB's activation, CS downregulates the expression of numerous downstream inflammatory mediators, including:

-

Pro-inflammatory Cytokines : Reduces the formation of IL-1β and TNF-α.[2]

-

Pro-inflammatory Enzymes : Decreases the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase-2 (iNOS-2), which are responsible for the production of prostaglandins (B1171923) (like PGE2) and nitric oxide (NO), respectively.[2][4]

This inhibition of the NF-κB pathway is a central element of CS's therapeutic action in both chondrocytes and synoviocytes.[2][5]

Anabolic Effects: Stimulating the Extracellular Matrix

CS promotes the synthesis of key components of the cartilage matrix, thereby contributing to its structural integrity and resilience.[4][9] Its anabolic effects include:

-

Stimulation of Proteoglycan Synthesis : CS enhances the production of proteoglycans, particularly aggrecan, which is essential for the cartilage's ability to resist compressive forces.[10][11][12] The transcription factor SOX9, which is crucial for aggrecan expression, plays a role in this process.[10][13]

-

Increased Type II Collagen Production : It stimulates the synthesis of type II collagen, the primary collagenous component of hyaline cartilage.[12][14]

-

Enhanced Hyaluronic Acid (HA) Synthesis : CS has been shown to increase the production of high molecular weight hyaluronic acid by synoviocytes, which is critical for the viscosity of synovial fluid and joint lubrication.

Anti-Catabolic Effects: Inhibiting Degradative Enzymes

CS protects the cartilage matrix from enzymatic degradation by inhibiting the activity of key catabolic enzymes that are overexpressed in osteoarthritis.[9][15]

-

Inhibition of Matrix Metalloproteinases (MMPs) : CS can reduce the synthesis and activity of several MMPs, including MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-13, which are responsible for degrading collagen and proteoglycans.[3][14][16]

-

Inhibition of Aggrecanases : It can suppress the expression of aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5), enzymes that specifically cleave aggrecan.[17]

By limiting the activity of these enzymes, CS helps to tip the balance from cartilage degradation towards preservation.[11]

Anti-Apoptotic Effects

Chondrocyte apoptosis, or programmed cell death, contributes to the loss of cartilage cellularity in osteoarthritis.[3] CS has demonstrated anti-apoptotic properties, reducing the number of apoptotic chondrocytes.[3][7] This protective effect is associated with its ability to inhibit NF-κB translocation and modulate the MAP kinase signaling pathway.[1][7]

Modulation of Key Signaling Pathways

The biological effects of this compound are mediated through its interaction with critical intracellular signaling pathways that regulate inflammation and cartilage metabolism.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response in chondrocytes. In an osteoarthritic state, stimuli like IL-1β bind to their cell surface receptors, initiating a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to the promoters of target genes, inducing the expression of inflammatory cytokines, chemokines, and catabolic enzymes.[8] this compound intervenes by inhibiting the nuclear translocation of NF-κB, thereby blocking this entire downstream inflammatory cascade.[5][7][18] This effect may be linked to the modulation of upstream kinases.[7]

References

- 1. This compound in the Treatment of Osteoarthritis: From in Vitro Studies to Clinical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory and anti-inflammatory effects of chondroitin sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Supplements for Osteoarthritis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Glucosamine and this compound on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of this compound - Summit Nutritionals [summitnutritionals.com]

- 7. This compound inhibits the nuclear translocation of nuclear factor-kappaB in interleukin-1beta-stimulated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of inflammation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. SOX9 transduction increases this compound synthesis in cultured human articular chondrocytes without altering glycosyltransferase and sulfotransferase transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound in the pathophysiology of the osteoarthritic joint: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. portlandpress.com [portlandpress.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 16. This compound and hyaluronic acid (500-730 kda) inhibit stromelysin-1 synthesis in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chondroitin sulphate inhibits NF-κB activity induced by interaction of pathogenic and damage associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Chondroitin Sulfate Proteoglycans: A Technical Guide to their Function in Neural Development and Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) are integral components of the extracellular matrix (ECM) in the central nervous system (CNS).[1][2] They play a multifaceted and often contradictory role in neural development, plasticity, and the response to injury.[3][4] During development, CSPGs are crucial for guiding migrating neurons and growing axons, helping to establish the intricate circuitry of the nervous system.[5][6] In the mature CNS, they contribute to the stability of synapses and are major components of perineuronal nets (PNNs), which restrict plasticity.[3][4] However, following injury, the upregulation of CSPGs in the glial scar creates a significant barrier to axon regeneration and functional recovery.[3][4] This technical guide provides an in-depth overview of the functions of chondroitin sulfate in neural development and repair, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

The Dichotomous Role of this compound in Neural Development

During the development of the nervous system, CSPGs act as critical signaling molecules, directing cell migration and axon guidance.[5][7] Their function is highly dependent on the specific proteoglycan core protein, the number and length of the this compound glycosaminoglycan (GAG) chains, and, most importantly, the sulfation pattern of these GAG chains.[1][4]

Axon Guidance and Neurite Outgrowth

CSPGs can act as both repulsive and permissive cues for developing axons.[1][3] This dual functionality is largely determined by the specific sulfation patterns of the CS chains. For instance, chondroitin-4-sulfate (CS-A) has been shown to be a potent inhibitor of axonal growth, while chondroitin-6-sulfate (CS-C) is less inhibitory.[1] Conversely, "oversulfated" chondroitin sulfates, such as CS-D and CS-E, can promote neurite outgrowth.

Table 1: Quantitative Effects of this compound on Neurite Outgrowth

| CSPG Type/Concentration | Neuronal Cell Type | Effect on Neurite Outgrowth | Reference |

| Chicken CSPG (12.5 ng/spot) | Mouse Cerebellar Granule Neurons | Repels axons at the interface | [1] |

| CS-A (enriched in 4-sulfation) | Mouse Cerebellar Granule Neurons | Repels axons, comparable to native CSPGs | [1] |

| CS-C (enriched in 6-sulfation) | Mouse Cerebellar Granule Neurons | No significant repellent activity | [1] |

| Soluble Brain CSPGs (50 nmol uronic acid/ml) | PC12D cells | Complete inhibition of NGF-induced neurite elongation | [8] |

| Immobilized CSPGs (1 µg/mL) | Cerebellar Granule Neurons | Significant reduction in neurite length | [9] |

| Soluble CSPGs (4 µg/mL) | Cerebellar Granule Neurons | Significant reduction in neurite-bearing cells | [9] |

Neuronal Migration

CSPGs, including neurocan, versican, and phosphacan, interact with a variety of cell adhesion molecules and growth factors to guide the migration of immature neurons to their final destinations in the developing brain.[7]

This compound in the Mature CNS and Perineuronal Nets

In the adult CNS, CSPGs are key components of the specialized ECM structures known as perineuronal nets (PNNs).[3][4] PNNs enwrap the soma and proximal dendrites of certain neurons, particularly fast-spiking inhibitory interneurons.[10]

Synaptic Stability and Plasticity

PNNs play a crucial role in stabilizing existing synapses and limiting synaptic plasticity.[3][4] The dense, negatively charged matrix of PNNs is thought to physically restrict the structural changes at synapses that are required for plasticity. Digestion of PNNs with the enzyme chondroitinase ABC (ChABC) has been shown to reinstate juvenile-like plasticity in the adult brain.[11]

Table 2: Effects of this compound on Synaptic Plasticity

| Experimental Condition | Model System | Observed Effect | Reference |

| Chondroitinase ABC treatment | Adult rat visual cortex | Restores synaptic plasticity | [11] |

| This compound application (300 µM) | Rat hippocampal slices | Reversible depression of fEPSPs, enhancement of LTP induction | [12] |

| Chondroitinase ABC digestion | Organotypic hippocampal slices | Enhanced motility of dendritic spines | [13] |

The Inhibitory Role of this compound in Neural Repair

Following injury to the CNS, reactive astrocytes and other glial cells upregulate the production of CSPGs, which become a major component of the glial scar.[3][4] This dense matrix of CSPGs is a primary contributor to the failure of axon regeneration after injury.[3][4]

Glial Scar Formation and Axon Regeneration Failure

The CSPGs within the glial scar inhibit axon regeneration through several mechanisms, including:

-

Receptor-mediated inhibition: CSPGs bind to specific receptors on the neuronal growth cone, such as Protein Tyrosine Phosphatase Sigma (PTPσ) and Leukocyte common antigen-related (LAR), triggering intracellular signaling cascades that lead to growth cone collapse.[3][14]

-

Physical barrier: The dense meshwork of CSPGs can act as a physical impediment to growing axons.

Table 3: Binding Affinity of CSPGs to Neuronal Receptors

| Ligand | Receptor | Binding Affinity (KD) | Reference |

| Neurocan-AP | PTPσ-Fc | 11 nM | [3] |

Key Signaling Pathways

The diverse functions of this compound are mediated by complex intracellular signaling pathways.

Caption: Inhibitory signaling pathway of CSPGs leading to growth cone collapse.

Experimental Protocols

Axonal Guidance Spot Assay

This assay is used to determine the repulsive or attractive nature of a substrate for growing axons.

Methodology:

-

Substrate Preparation:

-

Coat glass coverslips with a permissive substrate, such as Poly-L-Lysine (PLL).

-

Create a spot in the center of the coverslip by applying a small volume (e.g., 5 µl) of the test substance (e.g., chicken CSPG at 12.5 ng/spot) mixed with a fluorescent marker (e.g., Texas Red) to visualize the spot boundary.[1]

-

Allow the spot to dry completely.

-

-

Neuronal Culture:

-

Isolate and culture primary neurons (e.g., mouse cerebellar granule neurons) on the prepared coverslips.

-

-

Analysis:

-

After a suitable culture period (e.g., 24-48 hours), fix and stain the neurons for a neuronal marker (e.g., β-III tubulin).

-

Visualize the cultures using fluorescence microscopy.

-

Quantify the behavior of axons at the interface between the permissive substrate and the test spot. Axons can be categorized as turning away from, crossing into, or growing along the boundary of the spot.

-

Caption: Workflow for the axonal guidance spot assay.

Chondroitinase ABC Digestion in Neuronal Cultures

This protocol is used to enzymatically remove the GAG chains from CSPGs to study their functional role.

Methodology:

-

Prepare Chondroitinase ABC (ChABC) Solution:

-

Reconstitute lyophilized ChABC from Proteus vulgaris in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) to a stock concentration (e.g., 0.1 U/µl).[13]

-

-

Treat Neuronal Cultures:

-

For acute slice cultures or primary neuronal cultures, add ChABC to the culture medium to a final concentration of 0.25-0.5 U/ml.[13]

-

Incubate the cultures for a specified period (e.g., 4 to 24 hours) at 37°C.[13]

-

For control cultures, add an equivalent volume of the buffer or a heat-inactivated enzyme solution.

-

-

Analysis:

-

Assess the desired outcome, such as changes in synaptic plasticity, neurite outgrowth, or cell migration.

-

Confirm the digestion of CSPGs by immunohistochemistry using an antibody that recognizes the "stub" epitope left after ChABC digestion (e.g., antibody 2B6).[15]

-

Neuron-Astrocyte Co-culture to Study CSPG Interactions

This in vitro model allows for the investigation of the effects of astrocyte-derived CSPGs on neurons.

Methodology:

-

Astrocyte Culture:

-

Isolate and culture primary astrocytes from neonatal rodent brains.

-

Plate the astrocytes and allow them to form a confluent monolayer.

-

-

Neuronal Culture:

-

Isolate primary neurons from embryonic or neonatal rodent brains.

-

-

Co-culture:

-

Experimental Manipulation:

-

To induce a reactive gliosis-like state and upregulate CSPG production, treat the co-cultures with transforming growth factor-β1 (TGF-β1).[1]

-

-

Analysis:

-

Assess neuronal morphology, neurite outgrowth, and synapse formation.

-

Quantify CSPG expression using immunohistochemistry or ELISA.[1]

-

Caption: Workflow for neuron-astrocyte co-culture experiments.

Future Directions and Therapeutic Implications

The dual role of CSPGs presents both a challenge and an opportunity for therapeutic intervention in neurological disorders. Strategies aimed at modulating CSPG activity are being actively pursued.

-

Enzymatic Digestion: The use of ChABC to degrade the inhibitory GAG chains has shown promise in promoting axon regeneration and functional recovery in animal models of spinal cord injury.[4]

-

Targeting Receptors: Developing small molecules or antibodies to block the interaction between CSPGs and their receptors (e.g., PTPσ) is another promising avenue.[3][14]

-

Modulating Sulfation: Given the critical role of sulfation patterns, therapies aimed at altering the expression or activity of sulfotransferases could be used to create a more permissive environment for neural repair.

A deeper understanding of the complex biology of this compound proteoglycans will be essential for the development of effective therapies to promote regeneration and restore function after CNS injury.

References

- 1. Chondroitin-4-sulfation negatively regulates axonal guidance and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PTPσ Is a Receptor for this compound Proteoglycan, an Inhibitor of Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three Dimensional In Vitro Glial Scar Model to Investigate Local Strain Effects from Micromotion around Neural Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound glycan sulfation patterns influence histochemical labeling of perineuronal nets: a comparative study of interregional distribution in human and mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Quantitative analysis of this compound disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of brain this compound proteoglycans on neurite outgrowth from PC12D cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound proteoglycans on neuronal cell adhesion, spreading and neurite growth in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Impact of Perineuronal Net Digestion Using Chondroitinase ABC on the Intrinsic Physiology of Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chondroitin sulphate proteoglycans: preventing plasticity or protecting the CNS? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces Depression of Synaptic Transmission and Modulation of Neuronal Plasticity in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perisynaptic this compound Proteoglycans Restrict Structural Plasticity in an Integrin-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PTPsigma is a receptor for this compound proteoglycan, an inhibitor of neural regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting chondroitinase ABC to axons enhances the ability of chondroitinase to promote neurite outgrowth and sprouting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Co-culture platform for neuron-astrocyte interaction using optogenetic modulation - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Chondroitin Sulfate: From Discovery to a Cornerstone of Glycoscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chondroitin (B13769445) sulfate (B86663), a sulfated glycosaminoglycan, is a vital component of the extracellular matrix in various tissues, most notably cartilage. Its journey from a crudely isolated substance to a well-characterized biomolecule with significant therapeutic interest is a testament to the advancements in biochemical research. This technical guide provides a comprehensive overview of the discovery and historical perspective of chondroitin sulfate research, detailing key experimental methodologies, summarizing crucial quantitative data, and illustrating its involvement in pivotal signaling pathways.

A Historical Perspective: The Unraveling of a Complex Polysaccharide

The story of this compound begins in the late 19th and early 20th centuries with the pioneering work of scientists dedicated to understanding the chemical composition of connective tissues.

Early Discoveries and Key Milestones

The initial isolation and characterization of this compound were incremental processes, with several researchers contributing to our modern understanding.

| Year | Milestone | Key Researchers | Significance |

| Before 1880 | First isolation of Chondroitin 4-sulfate.[1] | - | Marked the initial discovery of a key component of cartilage. |

| 1936 | Isolation of Chondroitin 6-sulfate from umbilical cord.[1] | Meyer and Palmer | Identified a second major isomer of this compound, highlighting its structural diversity. |

| 1954 | Isolation of "Chondroitin" (a non-sulfated precursor).[1] | Davidson and Meyer | Elucidated a key step in the biosynthetic pathway of this compound. |

The Evolution of Extraction and Purification Techniques

The methods for extracting this compound have evolved significantly, driven by the need for higher purity and yield, as well as concerns over the safety of animal-derived products.[2]

Early Methods: A Reliance on Harsh Chemical Treatments

Initial extraction procedures relied on harsh alkaline or salt hydrolysis to break down cartilage and release the this compound.[3] While effective to some extent, these methods often resulted in low yields and significant degradation of the final product.

The Advent of Enzymatic Hydrolysis